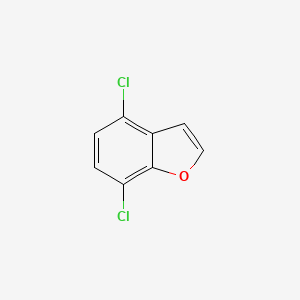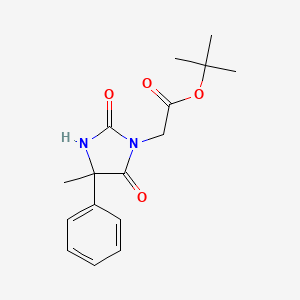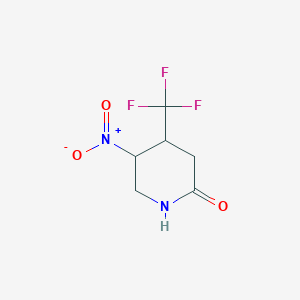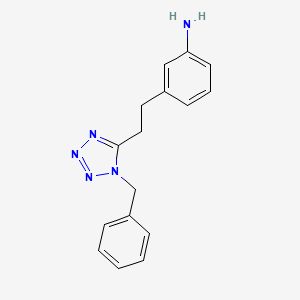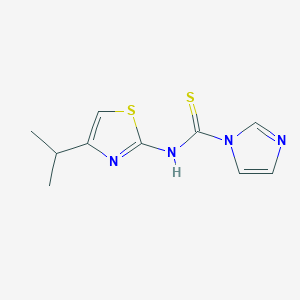
n-(4-Isopropylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide is a heterocyclic compound that contains both thiazole and imidazole rings. This compound is of interest due to its potential biological activities, including antibacterial and antifungal properties. The presence of the thiazole ring, which is known for its diverse biological activities, makes this compound a promising candidate for further research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the reaction of 4-isopropylthiazole-2-amine with carbon disulfide and an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction. The mixture is then heated to a specific temperature to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or imidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazole or imidazole derivatives
Applications De Recherche Scientifique
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Potential use as a lead compound for the development of new antimicrobial agents.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings for medical devices and surfaces.
Mécanisme D'action
The mechanism of action of N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide involves the inhibition of key enzymes and pathways in bacterial and fungal cells. The compound targets the biosynthesis of essential cellular components, leading to the disruption of cell membrane integrity and ultimately cell death. Molecular docking studies have shown that the compound binds to specific active sites on target enzymes, inhibiting their function and preventing the growth and proliferation of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide is unique due to its dual presence of thiazole and imidazole rings, which confer a broad spectrum of biological activities. The isopropyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Compared to similar compounds, it exhibits a distinctive mode of action and higher potency against certain bacterial and fungal strains .
Propriétés
Formule moléculaire |
C10H12N4S2 |
|---|---|
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
N-(4-propan-2-yl-1,3-thiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C10H12N4S2/c1-7(2)8-5-16-9(12-8)13-10(15)14-4-3-11-6-14/h3-7H,1-2H3,(H,12,13,15) |
Clé InChI |
LPCWBIDEYNTTTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CSC(=N1)NC(=S)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


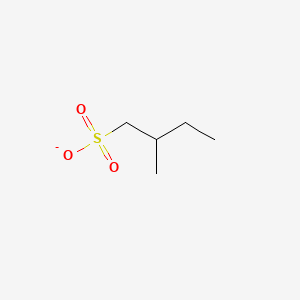



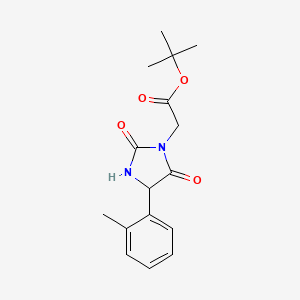
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
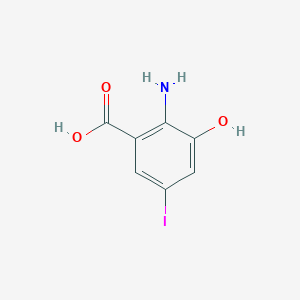
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
